1-Hydroxychlordene epoxide
Overview
Description
1-Hydroxychlordene epoxide is a metabolite derived from the degradation of heptachlor, an organochlorine cyclodiene insecticide. This compound is formed through the hydroxylation of heptachlor followed by epoxidation. It is known for its persistence in the environment and its potential toxicological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Hydroxychlordene epoxide can be synthesized through the hydroxylation of heptachlor at the C1 position, followed by epoxidation. The hydroxylation step typically involves the use of microbial or enzymatic processes, while the epoxidation can be achieved using peroxycarboxylic acids such as meta-chloroperoxybenzoic acid (mCPBA) or peroxyacetic acid .
Industrial Production Methods
the general principles of epoxidation and hydroxylation reactions can be applied to produce this compound on a larger scale if needed .
Chemical Reactions Analysis
Types of Reactions
1-Hydroxychlordene epoxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more hydroxylated or epoxidized products.
Reduction: Reduction reactions can convert the epoxide ring to diols.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to various substituted products
Common Reagents and Conditions
Oxidation: Peroxycarboxylic acids (e.g., mCPBA) under mild conditions.
Reduction: Hydrogenation catalysts or reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as water, alcohols, or halides in the presence of acids or bases
Major Products
Oxidation: Further hydroxylated or epoxidized derivatives.
Reduction: Diols.
Substitution: Various substituted alcohols or halohydrins
Scientific Research Applications
1-Hydroxychlordene epoxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its role in the biodegradation of heptachlor and its metabolites.
Medicine: Investigated for its potential toxicological effects and mechanisms of action.
Industry: Applied in environmental studies to understand the persistence and degradation pathways of organochlorine pesticides
Mechanism of Action
The mechanism of action of 1-hydroxychlordene epoxide involves its interaction with biological molecules, leading to various biochemical effects. It is known to undergo epoxidation and dechlorination reactions, which can result in the formation of less toxic metabolites. The compound can also interact with enzymes and other proteins, potentially leading to toxicological effects .
Comparison with Similar Compounds
1-Hydroxychlordene epoxide can be compared with other similar compounds such as:
Heptachlor epoxide: Another metabolite of heptachlor, known for its persistence and toxicity.
Chlordene epoxide: Formed through similar pathways and shares similar chemical properties.
Heptachlor diol: A hydroxylated derivative of heptachlor epoxide, less toxic and more biodegradable .
These compounds share similar chemical structures and degradation pathways but differ in their specific chemical properties and toxicological effects.
Properties
IUPAC Name |
1,8,9,10,11,11-hexachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-en-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl6O2/c11-6-7(12)9(14)2-1(3(17)5-4(2)18-5)8(6,13)10(9,15)16/h1-5,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXPWMMOWKUHBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C(C3C(C1O)O3)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24009-06-1 | |
Record name | 1-Hydroxychlordene epoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024009061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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